6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine
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Overview
Description
6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both bromine and chlorine atoms, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a practical and robust synthesis method. This involves multiple steps, including bromination and chlorination, to ensure high yield and purity . The process relies on standard laboratory equipment, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes due to its photophysical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a casein kinase 2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis . The compound’s photophysical properties also allow it to act as a fluorescent probe, making it useful for bioimaging applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine include:
- 6-Bromo-3-chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Pyrazolo[1,5-A]pyrimidines-based fluorophores
Uniqueness
What sets this compound apart is its unique combination of bromine and chlorine atoms, which enhances its reactivity and versatility in various chemical reactions. Additionally, its potential as a casein kinase 2 inhibitor and its use as a fluorescent probe make it a valuable compound in both medicinal chemistry and biological research .
Properties
IUPAC Name |
6-bromo-2-chloropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILHUXAXLLENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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